molecular formula C12H14O4 B2417525 3-Benzyl-4-methoxy-4-oxobutanoic acid CAS No. 651013-72-8

3-Benzyl-4-methoxy-4-oxobutanoic acid

Cat. No.: B2417525
CAS No.: 651013-72-8
M. Wt: 222.24
InChI Key: BUNMUVFKMIOEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C12H14O4 It is characterized by a benzyl group attached to a methoxy-substituted butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-methoxy-4-oxobutanoic acid typically involves the reaction of benzyl bromide with 4-methoxy-4-oxobutanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the carboxylate group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of benzyl-substituted carboxylic acids.

    Reduction: Formation of benzyl-substituted alcohols.

    Substitution: Formation of various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and oxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-oxobutanoic acid: Lacks the benzyl group, resulting in different chemical properties and reactivity.

    3-Benzyl-4-oxobutanoic acid: Lacks the methoxy group, which affects its solubility and reactivity.

    4-Methoxy-2-methylene-4-oxobutanoic acid: Contains a methylene group, leading to different reactivity patterns.

Uniqueness

3-Benzyl-4-methoxy-4-oxobutanoic acid is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-benzyl-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNMUVFKMIOEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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